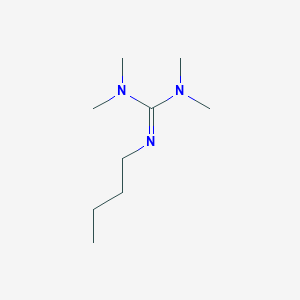

2-Butyl-1,1,3,3-tetramethylguanidine

Vue d'ensemble

Description

2-Butyl-1,1,3,3-tetramethylguanidine is an organic base, also known as Barton’s base. It is named after Nobel Prize-winning British chemist Derek Barton. This compound is characterized by its steric hindrance due to the presence of five alkyl groups: four methyl groups and one butyl group . It is commonly used in organic synthesis as a non-nucleophilic base.

Méthodes De Préparation

2-Butyl-1,1,3,3-tetramethylguanidine is typically synthesized by the reaction of butylamine with a Vilsmeier salt, which is the reaction product of phosgene with tetramethylurea . The reaction conditions often involve a mixture of solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

2-Butyl-1,1,3,3-tetramethylguanidine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, often used in the formation of aziridines.

Alkylation Reactions: It is used in alkylation reactions where it acts as a base to deprotonate substrates, facilitating the addition of alkyl groups.

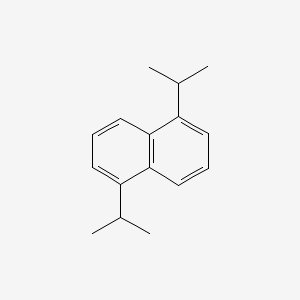

SNAr Reactions: It promotes nucleophilic aromatic substitution reactions, particularly in the synthesis of highly oxygenated dinaphthyl ethers.

Common reagents used in these reactions include alkyl halides, naphthols, and activated fluoronaphthalenes. The major products formed depend on the specific reaction conditions and substrates used.

Applications De Recherche Scientifique

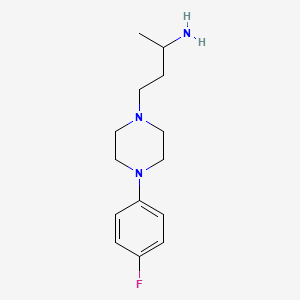

2-Butyl-1,1,3,3-tetramethylguanidine has a wide range of applications in scientific research:

Biology: Its role as a non-nucleophilic base makes it useful in biochemical studies where strong bases are required without nucleophilic interference.

Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.

Mécanisme D'action

The mechanism of action of 2-Butyl-1,1,3,3-tetramethylguanidine involves its function as a strong base. It deprotonates substrates, facilitating various chemical reactions. The molecular targets include acidic protons in organic molecules, and the pathways involved are typically those that require base-catalyzed deprotonation steps .

Comparaison Avec Des Composés Similaires

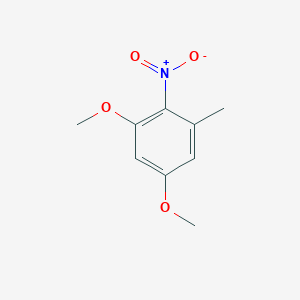

2-Butyl-1,1,3,3-tetramethylguanidine is unique due to its steric hindrance and non-nucleophilic nature. Similar compounds include:

1,1,3,3-Tetramethylguanidine: A less sterically hindered base with similar basicity but higher nucleophilicity.

N,N,N’,N’-Tetramethylguanidine: Another strong base with different steric properties and reactivity.

Phosphazene Bases: Such as P1-t-Bu-tris(tetramethylene), which are also strong, non-nucleophilic bases but with different structural features.

These comparisons highlight the unique combination of steric hindrance and non-nucleophilicity that makes this compound particularly useful in specific synthetic applications.

Propriétés

Numéro CAS |

27931-45-9 |

|---|---|

Formule moléculaire |

C9H21N3 |

Poids moléculaire |

171.28 g/mol |

Nom IUPAC |

2-butyl-1,1,3,3-tetramethylguanidine |

InChI |

InChI=1S/C9H21N3/c1-6-7-8-10-9(11(2)3)12(4)5/h6-8H2,1-5H3 |

Clé InChI |

ABQPZGFRMFRBBC-UHFFFAOYSA-N |

SMILES |

CCCCN=C(N(C)C)N(C)C |

SMILES canonique |

CCCCN=C(N(C)C)N(C)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-](/img/structure/B3050616.png)

![N-[acetamido(pyridin-3-yl)methyl]acetamide](/img/structure/B3050618.png)

![5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3050626.png)

![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)